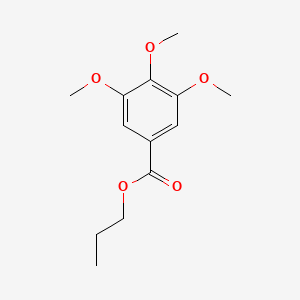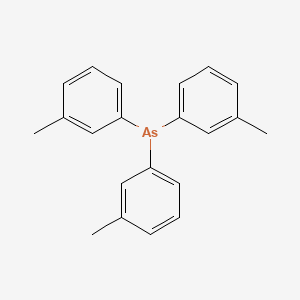
Tris(3-methylphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3-methylphenyl)arsane can be synthesized through the reaction of 3-methylphenylmagnesium bromide with arsenic trichloride. The reaction typically proceeds as follows:
- Preparation of 3-methylphenylmagnesium bromide by reacting 3-methylbromobenzene with magnesium in anhydrous ether.
- Addition of arsenic trichloride to the Grignard reagent (3-methylphenylmagnesium bromide) under an inert atmosphere to form this compound.
Industrial Production Methods: While industrial production methods for this compound are not well-documented, the synthesis generally involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Tris(3-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(3-methylphenyl)arsine oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Reagents such as halogens or other electrophiles can be used under controlled conditions.
Major Products:
Oxidation: Tris(3-methylphenyl)arsine oxide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tris(3-methylphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the synthesis of novel organometallic compounds.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers. Its unique structure allows it to interact with biological molecules in specific ways.
Industry: The compound is used in the development of advanced materials, including semiconductors and polymers. Its properties make it suitable for use in electronic devices and other high-tech applications.
Mechanism of Action
The mechanism of action of tris(3-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of cancer research, this compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
- Tris(2-methylphenyl)arsane
- Tris(4-methylphenyl)arsane
- Triphenylarsane
Comparison: Tris(3-methylphenyl)arsane is unique due to the position of the methyl groups on the phenyl rings. This structural difference can influence its reactivity and binding properties compared to its analogs. For example, tris(2-methylphenyl)arsane and tris(4-methylphenyl)arsane have different steric and electronic properties, which can affect their behavior in chemical reactions and biological systems.
Properties
CAS No. |
2606-63-5 |
|---|---|
Molecular Formula |
C21H21As |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
tris(3-methylphenyl)arsane |
InChI |
InChI=1S/C21H21As/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
InChI Key |
HTNUTGWZKFWGTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[As](C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


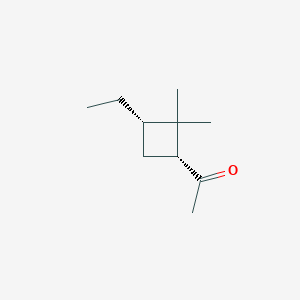
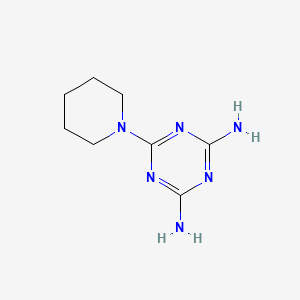
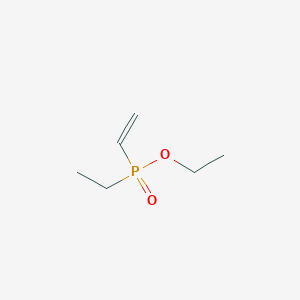

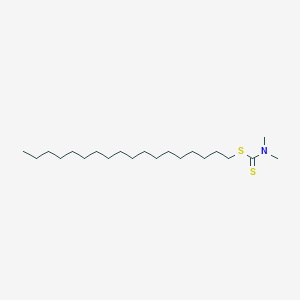
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)



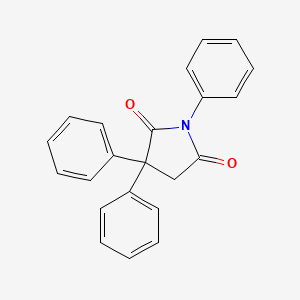
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
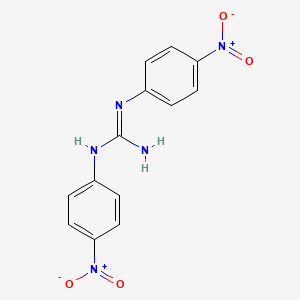
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)
